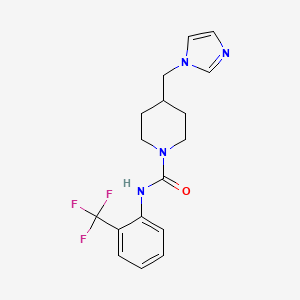

4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

4-((1H-Imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at position 1 and a 1H-imidazol-1-ylmethyl moiety at position 2. The aryl group at the carboxamide nitrogen is a 2-(trifluoromethyl)phenyl ring. This structure combines features known to influence pharmacokinetic and pharmacodynamic properties:

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O/c18-17(19,20)14-3-1-2-4-15(14)22-16(25)24-8-5-13(6-9-24)11-23-10-7-21-12-23/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRKAYKEDMDTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the imidazole group, and the attachment of the trifluoromethyl-substituted phenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution processes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds structurally related to imidazole have been tested against various human cancer cell lines. A study demonstrated that certain imidazole-based compounds showed potent activity against breast and colon cancer cell lines, with IC50 values in the low micromolar range .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| IVc | Breast | 1.47 |

| VIc | Colon | 1.40 |

These findings highlight the potential of imidazole derivatives as leads for developing new anticancer agents.

Enzyme Inhibition

Imidazole-containing compounds have been explored for their ability to inhibit specific enzymes involved in disease pathways. For example, derivatives have been synthesized to target fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer progression. The synthesis of these compounds often involves cyclization reactions that yield various substituted imidazolones .

Antimicrobial Properties

The imidazole ring is a common feature in many antifungal and antibacterial agents. Compounds similar to 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide have been shown to possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant strains of bacteria and fungi .

Material Science Applications

The compound serves as a building block for synthesizing semiconducting organometallic complexes used in various electronic applications. Its ability to form stable complexes with metals like iridium enhances its utility in creating efficient light-emitting materials .

Clinical Trials

One notable case involves the development of an imidazole derivative as a human parathyroid hormone receptor agonist for treating hypoparathyroidism. This compound is currently undergoing phase 1 clinical trials, showcasing the clinical relevance of imidazole-based therapies .

Synthesis Methodologies

Recent advancements in synthetic methodologies have allowed for the efficient production of imidazole derivatives through various cyclization techniques. For example, methods involving diamide cyclization have yielded diverse imidazolones with promising biological activities .

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole and Piperidine Motifs

The following compounds share structural similarities with the target molecule, differing in substituents or core modifications:

Key Observations:

- Substituent Effects : The trifluoromethyl group in the target compound enhances metabolic stability compared to halogenated analogues (e.g., chloro/fluoro derivatives in ), which may undergo faster hepatic clearance .

- Imidazole vs. Benzimidazole : Benzimidazole-containing analogues () exhibit broader receptor interactions (e.g., histamine receptors) due to increased aromatic surface area .

Anticancer Activity:

The target compound’s imidazole-piperidine scaffold is structurally distinct from ’s benzamide-based derivatives, which showed potent activity against cervical cancer cells.

Antimicrobial Activity:

The trifluoromethyl group in the target molecule may enhance Gram-negative bacterial membrane penetration compared to sulfonamide derivatives .

Physicochemical and ADME Properties

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known by its CAS number 641571-11-1, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 299.27 g/mol. The structure includes a piperidine core substituted with a trifluoromethyl phenyl group and an imidazole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. For instance:

- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of piperidine carboxamide exhibit significant inhibitory effects on various cancer cell lines. An analog demonstrated an IC50 value of 3.0 µM against A549 lung cancer cells, indicating potent anticancer properties .

- Mechanisms of Action : The compound's mechanism appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses showed increased caspase-3 activity in treated cells, suggesting activation of apoptotic pathways .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral efficacy of imidazole-containing compounds:

- Ebola Virus Inhibition : Compounds structurally related to the target compound have been shown to inhibit Ebola virus entry by blocking the NPC1 pathway. For example, compounds with similar structural features demonstrated EC50 values below 1 µM against viral entry .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.